REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[NH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.C(N(CC)CC)C>CS(C)=O>[Cl:8][C:7]1[C:2]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[N:3][CH:4]=[CH:5][CH:6]=1
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Name
|
|
Quantity
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15 g
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Type
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reactant
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Smiles
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ClC1=NC=CC=C1Cl
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Name
|
|
Quantity
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9.78 g
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Type
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reactant
|
Smiles
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N1CCNCC1
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Name
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|
Quantity
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14.36 g
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled to room temperature
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Type
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EXTRACTION
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Details
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extracted with a saturated aqueous sodium bicarbonate solution
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Type
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CUSTOM
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Details
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The organic layer was dried
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
|
purified
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Type
|
WASH
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Details
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eluted with a gradient elution from ethyl acetate to 2:1 ethyl acetate
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Name
|
|
Type
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product
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Smiles
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ClC=1C(=NC=CC1)N1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |